molecular formula C11H21NO B1482183 1-Cyclooctylazetidin-3-ol CAS No. 2090612-84-1

1-Cyclooctylazetidin-3-ol

Cat. No. B1482183
CAS RN: 2090612-84-1
M. Wt: 183.29 g/mol
InChI Key: SRPVPMIQJMSOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclooctylazetidin-3-ol is a chemical compound with the molecular formula C11H21NO . It is available for purchase for pharmaceutical testing .

Scientific Research Applications

Synthesis and Characterization

1-Cyclooctylazetidin-3-ol serves as a precursor in the synthesis of various compounds with potential biological activities. For instance, the synthesis, characterization, and biological activity assessment of 3‐(1‐cyclohexyl)azetidinyl methacrylate monomer and its homopolymer derived from 1-cyclohexylazetidin-3-ol have been explored. These compounds exhibit antibacterial and antifungal effects, suggesting their potential application in developing antimicrobial materials. Furthermore, the thermal stability and glass transition temperature of the synthesized homopolymer have been characterized, providing insights into its material properties (Coşkun et al., 2000).

Drug Discovery and Development

While not directly related to 1-Cyclooctylazetidin-3-ol, research into related azetidines and their derivatives provides a context for the chemical's potential in drug discovery. For example, studies on the structural basis of SARS-CoV-2 3CLpro and anti-COVID-19 drug discovery highlight the relevance of small molecules in therapeutic applications. This research outlines the drug development process against COVID-19, emphasizing the role of chemical synthesis in creating potent lead molecules from medicinal plants (ul Qamar et al., 2020). Although not directly citing 1-Cyclooctylazetidin-3-ol, this example underscores the broader importance of chemical synthesis in pharmaceutical research.

Mechanism of Action

Biochemical Pathways

This production may act as a messenger that induces a “primed” state and readiness for defense by upregulating the synthesis of methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 .

Action Environment

The action of 1-Cyclooctylazetidin-3-ol may be influenced by various environmental factors. For instance, the production of 1-octen-3-ol, a similar compound, can act as a self-stimulating community messenger . The multiple effects of 1-octen-3-ol may explain why certain organisms thrive in specific environments .

properties

IUPAC Name

1-cyclooctylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11-8-12(9-11)10-6-4-2-1-3-5-7-10/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPVPMIQJMSOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclooctylazetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.